molecular formula C11H9FINO B8433758 2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one

2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one

Cat. No. B8433758
M. Wt: 317.10 g/mol
InChI Key: IGOFXSZWPGJGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754089B2

Procedure details

A stirred mixture of 2-ethyl-6-fluoroquinolin-4(1H)-one (4.00 g, 21 mmol), I2 (10.62 g, 2.0 eq) and Na2CO3 (3.33 g, 1.5 eq) in THF (100 mL) was stirred at rt overnight. To the reaction mixture was added Na2S2O3 solution, after 2 min the resulted mixture was filtered, washed with water and dried in the air to give a white solid as 2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one. Mass Spectrum (ESI) m/e=318 (M+1). A mixture of 2-ethyl-6-fluoro-3-iodoquinolin-4(1H)-one (400 mg, 1.3 mmol), 3,5-difluorophenylboronic acid (398 mg, 2.0 eq), Na2CO3 (401 mg, 3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (73 mg, 0.05 eq) in acetonitrile/water (15 mL/5 mL) was purged with N2 and heated to reflux. After overnight, the reaction mixture was cooled at rt, partitioned between water and EtOAc. The layers were separated and the aq layer was extracted with EtOAc (10 mL×2). The combined organic layers were washed with water (10 mL×2), brine (10 mL), dried over Na2SO4, filtered, and concd under reduced pressure. The residue was purified by combiflash on silica gel (EtOAc/DCM, 1:2) to give 3-(3,5-difluorophenyl)-2-ethyl-6-fluoroquinolin-4(1H)-one as a white solid. Mass Spectrum (ESI) m/e=304 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10.62 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][C:5]2[C:10]([C:11](=[O:13])[CH:12]=1)=[CH:9][C:8]([F:14])=[CH:7][CH:6]=2)[CH3:2].[I:15]I.C([O-])([O-])=O.[Na+].[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C1COCC1>[CH2:1]([C:3]1[NH:4][C:5]2[C:10]([C:11](=[O:13])[C:12]=1[I:15])=[CH:9][C:8]([F:14])=[CH:7][CH:6]=2)[CH3:2] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)C=1NC2=CC=C(C=C2C(C1)=O)F
Name
Quantity
10.62 g
Type
reactant
Smiles
II
Name
Quantity
3.33 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after 2 min the resulted mixture was filtered
Duration
2 min
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1NC2=CC=C(C=C2C(C1I)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.